5-(2-methoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(2-methoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a sulfanyl group attached to a pyrimidoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and a suitable aldehyde.
Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.
Addition of the dimethyl group: This can be done through alkylation reactions using dimethyl sulfate or similar reagents.
Attachment of the sulfanyl group: This step involves the use of a thiol reagent, such as 2-methylbenzenethiol, in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological targets are of significant interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. The methoxyphenyl group and the sulfanyl group play crucial roles in binding to these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-methoxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione shares similarities with other pyrimidoquinoline derivatives, such as:
- 5-(2-hydroxyphenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 5-(2-chlorophenyl)-8,8-dimethyl-2-[(2-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H29N3O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-8,8-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H29N3O3S/c1-16-9-5-6-10-17(16)15-35-27-30-25-24(26(33)31-27)22(18-11-7-8-12-21(18)34-4)23-19(29-25)13-28(2,3)14-20(23)32/h5-12,22H,13-15H2,1-4H3,(H2,29,30,31,33) |
InChI Key |
IGAUATMBHFJNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=CC=C5OC)C(=O)N2 |
Origin of Product |
United States |
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